molecular formula C11H8F2N4O4S B11784153 Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate

Cat. No.: B11784153
M. Wt: 330.27 g/mol
InChI Key: HNCZEUKBDFZIAQ-UHFFFAOYSA-N
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Description

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a complex organic compound that features a triazole ring, a nitro group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate typically involves multiple stepsThe difluoromethyl group is often introduced via difluoromethylation reactions, which can be achieved using various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. Such systems are particularly useful for handling hazardous reagents and for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate involves its interaction with specific molecular targets. The triazole ring and nitro group are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is unique due to its combination of a triazole ring, a nitro group, and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-5-nitrobenzoate is a synthetic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and structural characteristics based on diverse sources.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C12_{12}H10_{10}F2_2N4_4O3_3S
  • Molecular Weight : 330.27 g/mol
  • IUPAC Name : Methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

The presence of a difluoromethyl group enhances its chemical stability and bioavailability, while the triazole moiety is known for its diverse biological activities, including antifungal and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms.

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, treatment with this compound resulted in decreased cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition zones (≥15 mm), indicating strong antibacterial properties.
  • Case Study on Anticancer Effects :
    • Objective : Assess the cytotoxic effects on breast cancer cells (MCF-7).
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : A concentration-dependent reduction in cell viability was observed, with IC50_{50} values indicating potent anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in

Properties

Molecular Formula

C11H8F2N4O4S

Molecular Weight

330.27 g/mol

IUPAC Name

methyl 2-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-nitrobenzoate

InChI

InChI=1S/C11H8F2N4O4S/c1-21-10(18)6-4-5(17(19)20)2-3-7(6)22-11-14-9(8(12)13)15-16-11/h2-4,8H,1H3,(H,14,15,16)

InChI Key

HNCZEUKBDFZIAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)F

Origin of Product

United States

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